molecular formula C11H9BrO2 B1602741 1-Bromo-6-methoxynaphthalen-2-ol CAS No. 194594-62-2

1-Bromo-6-methoxynaphthalen-2-ol

Cat. No.: B1602741
CAS No.: 194594-62-2
M. Wt: 253.09 g/mol
InChI Key: BSHJGFUJGRDAAS-UHFFFAOYSA-N
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Description

1-Bromo-6-methoxynaphthalen-2-ol (CAS# 194594-62-2) is a brominated naphthol derivative with the molecular formula C11H9BrO2 and a molecular weight of 253.09 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. It is particularly significant as a key intermediate in the synthesis of pharmaceutical compounds, including analogues of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen . Research indicates that derivatives based on the 6-methoxynaphthalene scaffold are investigated for their potential as potent and selective inhibitors of enzymes such as aldo-keto reductase 1C3 (AKR1C3), a target in castration-resistant prostate cancer (CRPC) . The structure features both a bromine atom and a phenolic hydroxyl group, which offer distinct sites for further chemical modification, making it a useful precursor for developing more complex molecules through various coupling and functional group transformation reactions . The compound has a predicted boiling point of 353.5±22.0 °C at 760 mmHg and a flash point of 167.6±22.3 °C . Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care, referring to the material safety data sheet (MSDS) for safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-6-methoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2/c1-14-8-3-4-9-7(6-8)2-5-10(13)11(9)12/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHJGFUJGRDAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593693
Record name 1-Bromo-6-methoxynaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194594-62-2
Record name 1-Bromo-6-methoxynaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Bromo 6 Methoxynaphthalen 2 Ol and Analogous Structures

Regioselective Halogenation Strategies for Naphthol Precursors

The introduction of a bromine atom at a specific position on the naphthol ring is a critical step in the synthesis of 1-bromo-6-methoxynaphthalen-2-ol. The electron-rich nature of the naphthalene (B1677914) system allows for electrophilic substitution, but controlling the position of substitution requires careful selection of reagents and reaction conditions.

Electrophilic Bromination Mechanisms and Control

The direct bromination of 2-naphthol (B1666908) derivatives is a common approach. Naphthalene is more reactive than benzene (B151609) in electrophilic aromatic substitution reactions, and chlorination or bromination can often occur without a catalyst. ijpsjournal.com For instance, the bromination of 2-naphthol can yield 1-bromo-2-naphthol (B146047). nih.gov However, to achieve the desired 1,6-disubstituted pattern, a multi-step process is often necessary. This typically involves the bromination of 2-naphthol to form 1,6-dibromo-2-naphthol (B94854), followed by a reduction to remove the bromine at the 1-position, and subsequent methylation. google.com

A practical method for the synthesis of 2-bromo-6-methoxynaphthalene (B28277) involves the bromination of 2-naphthol, which can be achieved using bromine in acetic acid. orgsyn.org The resulting 6-bromo-2-naphthol (B32079) can then be methylated. orgsyn.org A newer, efficient, and mild method for the electrophilic bromination of phenols and their methyl ethers utilizes a PhIOAcBr reagent, prepared by mixing PIDA (phenyliodine diacetate) and AlBr₃. nih.gov This system has been successfully applied to the bromination of 2-naphthol and 2-methoxynaphthalene, affording high yields of the corresponding brominated products. nih.gov

Starting MaterialBrominating AgentProductYieldReference
2-NaphtholPIDA/AlBr₃1-Bromo-2-naphthol93% nih.gov
2-MethoxynaphthalenePIDA/AlBr₃1-Bromo-2-methoxynaphthalene88% nih.gov
4-Bromo-1-naphtholPIDA/AlBr₃2,4-Dibromo-1-naphthol86% nih.gov
1-Bromo-2-naphtholPIDA/AlBr₃1,6-Dibromo-2-naphthol94% nih.gov

Directed Ortho-Metalation and Halogenation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org This technique involves the use of a directing metalation group (DMG), which is a Lewis basic moiety that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile, such as a halogen source, to introduce a substituent at the desired position with high regioselectivity. wikipedia.org

Common DMGs include methoxy (B1213986) groups, tertiary amines, and amides. wikipedia.org The choice of the DMG and the reaction conditions, including the organolithium reagent and solvent, are crucial for the success of the reaction. baranlab.org While DoM has been extensively used for the synthesis of polysubstituted aromatics, its application to naphthols can be more complex. uwindsor.ca However, recent advancements have demonstrated the synthesis of highly substituted 2-naphthols through a directed remote lateral metalation strategy. nih.govworktribe.com This approach involves the in situ generation of a directing group, allowing for the metalation and subsequent functionalization of the naphthalene core. nih.govworktribe.com

Selective Methylation of Hydroxyl Groups in Halogenated Naphthols

The conversion of the hydroxyl group in a halogenated naphthol to a methoxy group is another key step in the synthesis of the target compound. This is typically achieved through an etherification reaction.

Etherification Protocols for Phenolic Hydroxyls

The Williamson ether synthesis is a classic and widely used method for preparing ethers. masterorganicchemistry.com This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, the precursor 6-bromo-2-naphthol is first converted to its corresponding alkoxide by treatment with a base. This alkoxide then reacts with a methylating agent.

Several methylating agents have been employed for the methylation of 6-bromo-2-naphthol. tandfonline.com While dimethyl sulfate (B86663) and methyl halides are common, they pose significant toxicological risks. tandfonline.com A more environmentally friendly alternative is dimethyl carbonate (DMC), which produces only carbon dioxide and methanol (B129727) as byproducts. tandfonline.com A practical, pilot-scale synthesis of 2-bromo-6-methoxynaphthalene utilizes DMC in the presence of potassium carbonate and tetrabutylammonium (B224687) chloride, affording a high yield of the desired product. tandfonline.com Another approach involves the use of methyl bromide at near-atmospheric pressure. google.comgoogle.com

Starting MaterialMethylating AgentBase/CatalystProductYieldReference
6-Bromo-2-naphtholDimethyl carbonateK₂CO₃, Tetrabutylammonium chloride2-Bromo-6-methoxynaphthalene95% tandfonline.com
6-Bromo-2-naphtholMethyl bromide-2-Bromo-6-methoxynaphthalene- google.comgoogle.com

The acidic cleavage of ethers, using strong acids like HI or HBr, represents the reverse reaction and can be used to convert a methoxy group back to a hydroxyl group if needed. masterorganicchemistry.comyoutube.comyoutube.com

Stereochemical Considerations in Ether Formation

The Williamson ether synthesis proceeds via an Sₙ2 mechanism, which involves a backside attack of the nucleophile on the electrophilic carbon. masterorganicchemistry.com This leads to an inversion of configuration at the carbon center if it is chiral. However, in the synthesis of this compound, the methyl group being transferred from the methylating agent is not a stereocenter, and the oxygen atom of the naphthol is not attached to a stereocenter within the aromatic ring. Therefore, stereochemical considerations at the site of ether formation are not a factor in this particular synthesis.

Transition Metal-Catalyzed Syntheses of Naphthalene Derivatives Relevant to this compound

Transition metal catalysis offers a powerful toolkit for the regioselective synthesis of substituted naphthalenes. sigmaaldrich.com These methods often proceed under mild conditions and tolerate a wide range of functional groups, making them highly valuable in modern organic synthesis.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon bonds in the synthesis of complex aromatic systems. acs.org These reactions provide versatile pathways to functionalized naphthalene derivatives.

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide, is a widely used method for creating C-C bonds. For instance, a bromo-naphthalene precursor could be coupled with an appropriate boronic acid to introduce various substituents. acs.org Mechanochemical approaches, such as using a vibratory ball mill, have been shown to facilitate Suzuki couplings for the synthesis of core-functionalized naphthalene diimides, often proceeding rapidly and without the need for bulk solvents. nih.gov

The Sonogashira coupling , the coupling of a terminal alkyne with an aryl or vinyl halide, is another key palladium-catalyzed reaction. This method is instrumental in synthesizing alkynyl-substituted naphthalenes, which can serve as versatile intermediates for further transformations. nih.gov

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, can also be employed in the synthesis of naphthalene derivatives, allowing for the introduction of alkenyl groups onto the naphthalene scaffold.

A bimetallic palladium-catalyzed approach has been developed for the synthesis of disubstituted and tetrasubstituted naphthalenes through the coupling of an aryl iodide with a ketone. This process involves a sequential ketone α-arylation and annulation, demonstrating high reactivity and excellent substrate scope. ncl.res.in

Table 1: Overview of Palladium-Catalyzed Coupling Reactions for Naphthalene Synthesis

Reaction Description Key Features Relevant Findings
Suzuki-Miyaura Coupling Reaction of an organoboron compound with an organic halide. High functional group tolerance, mild reaction conditions. Effective for synthesizing core-functionalized naphthalene diimides, including solvent-free mechanochemical methods. nih.gov
Sonogashira Coupling Coupling of a terminal alkyne with an aryl or vinyl halide. Provides access to alkynyl-substituted naphthalenes. Utilized in the synthesis of various functionalized naphthalene systems. nih.gov
Heck Reaction Coupling of an unsaturated halide with an alkene. Introduces alkenyl groups onto the naphthalene core. A standard method for C-C bond formation in aromatic systems.
Bimetallic Pd-Catalyzed Annulation Coupling of an aryl iodide and a ketone via sequential α-arylation and annulation. High reactivity, regioselective formation of disubstituted and tetrasubstituted naphthalenes. Bimetallic Pd complexes show significantly higher reactivity than monometallic catalysts. ncl.res.in

Copper, zinc, and rhodium catalysts also play a significant role in the synthesis of naphthalene derivatives, offering alternative and complementary reactivity to palladium-based systems. sigmaaldrich.com

Copper-catalyzed reactions are well-established in organic synthesis. For instance, copper-catalyzed nitration of electron-deficient BN-naphthalene has been reported. wikipedia.org Copper(II) complexes derived from naphthalene-based Schiff bases have also been synthesized and characterized. thieme-connect.com

Zinc-catalyzed reactions provide a valuable tool for naphthalene synthesis. A notable example is the [4+2] benzannulation reaction of 2-ethynylbenzaldehydes with alkynes in the presence of zinc chloride, which yields naphthalenes in moderate to good yields. slideshare.net Furthermore, a tandem reaction of 2-ethynylbenzonitriles with a Reformatsky reagent, using zinc as a catalyst, affords 1-aminonaphthalene-2-carboxylates in high yields. slideshare.net Organozinc reagents are generally less reactive than their organolithium and organomagnesium counterparts, which allows for the preparation of functionalized derivatives with better functional group tolerance. researchgate.net

Rhodium-catalyzed transformations have also been explored for the construction of naphthalenes. For example, rhodium complexes have been screened as catalysts for the coupling of cyclopropanols with α-diazo-β-ketoesters, which can lead to precursors for naphthalene synthesis. acs.orgacs.org

Table 2: Examples of Copper, Zinc, and Rhodium-Catalyzed Naphthalene Syntheses

Catalyst Reaction Type Starting Materials Product Key Findings
Copper Nitration BN-naphthalene, tert-butyl nitrite Nitro-BN-naphthalene Regioselective nitration of electron-deficient systems. wikipedia.org
Zinc [4+2] Benzannulation 2-Ethynylbenzaldehydes, Alkynes Substituted Naphthalenes Effective method for constructing the naphthalene core with moderate to good yields. slideshare.net
Zinc Tandem Reaction 2-Ethynylbenzonitriles, Ethyl bromoacetate 1-Aminonaphthalene-2-carboxylates High yields and good functional group tolerance. slideshare.net
Rhodium Coupling/Annulation Cyclopropanols, α-Diazo-β-ketoesters Precursors for Naphthalenes Offers a pathway to highly functionalized intermediates. acs.orgacs.org

Research into novel catalytic systems continues to expand the repertoire of synthetic methods for naphthalene derivatives.

Iridium-catalyzed reactions have emerged as a powerful tool. For example, iridium(III)-catalyzed C(3)–H alkylation of isoquinolines has been developed. merckmillipore.com DFT calculations have been used to study the inter-ring haptotropic rearrangements in iridium complexes of naphthalene. youtube.com

Ruthenium-catalyzed reactions also show significant promise. Ruthenium complexes have been identified as effective catalysts for the coupling of cyclopropanols with α-diazo-β-ketoesters, providing a route to δ-diketones which can be precursors for naphthalenes. acs.orgacs.org

A novel approach for the synthesis of substituted naphthalenes involves the nitrogen-to-carbon transmutation of isoquinolines . slideshare.net This method utilizes a phosphonium (B103445) ylide as a carbon source in a process that involves ring-opening, 6π-electrocyclization, and elimination steps. This strategy offers a one-step process to precisely swap a nitrogen atom for a CH unit. slideshare.net

Novel Annulation and Cyclization Reactions to Construct the Naphthalene Core

Annulation and cyclization reactions are fundamental strategies for building the bicyclic naphthalene framework from acyclic or monocyclic precursors.

Carboannulation and benzannulation are powerful classes of reactions that construct a new benzene ring onto an existing molecular fragment. Transition metal-mediated annulation approaches have been extensively reviewed for the synthesis of arylnaphthalene lignan (B3055560) lactones, with catalysts based on gold, manganese, nickel, palladium, and silver being explored. These reactions often proceed via intermolecular or intramolecular annulative cyclization.

A notable example is the palladium-catalyzed annulation of an aryl iodide with two equivalents of a ketone to regioselectively generate disubstituted and tetrasubstituted naphthalenes. ncl.res.in Zinc-catalyzed [4+2] benzannulation reactions also provide a direct route to the naphthalene core. slideshare.net

Table 3: Annulation Strategies for Naphthalene Core Synthesis

Strategy Catalyst/Reagent Description Key Features
Transition Metal-Mediated Annulation Au, Mn, Ni, Pd, Ag Inter- or intramolecular cyclization to form arylnaphthalene lactones. Provides access to complex natural product scaffolds.
Bimetallic Pd-Catalyzed Annulation Palladium Sequential α-arylation and annulation of an aryl iodide and a ketone. Highly regioselective and efficient. ncl.res.in
Zinc-Catalyzed Benzannulation Zinc Chloride [4+2] cycloaddition of 2-ethynylbenzaldehydes and alkynes. Direct and moderate to good yielding route to naphthalenes. slideshare.net
Hauser-Kraus Annulation Base [4+2] cycloaddition of a phthalide (B148349) with a Michael acceptor. A classic method for constructing polycyclic aromatic systems.

Electrocyclization reactions , particularly 6π-electrocyclizations, are a key step in several modern naphthalene syntheses. A prominent example is the nitrogen-to-carbon transmutation of isoquinolines, where a triene intermediate undergoes a 6π-electrocyclization to form the naphthalene ring system. slideshare.net This process is often followed by an elimination step to afford the final aromatic product. slideshare.net

Electrophilic cyclization of arene-containing propargylic alcohols using reagents like ICl, I₂, or Br₂ provides a regioselective route to substituted naphthalenes under mild conditions. researchgate.net

Rearrangement reactions can also accompany cyclization processes to yield naphthalene structures. For instance, rearrangements have been observed in the Scholl reaction, a classic method for forming aryl-aryl bonds, leading to various polycyclic aromatic hydrocarbons.

Stereoselective Synthesis of Chiral Naphthalene Derivatives Precursors

The generation of chirality in naphthalene-based structures is of paramount importance, as the biological activity and material properties of such compounds are often dictated by their stereochemistry. While the direct asymmetric synthesis of this compound is not extensively documented, the principles of stereoselective synthesis applied to analogous naphthalene precursors offer significant insights into potential synthetic strategies.

A key approach to inducing chirality in naphthyl systems is through the asymmetric functionalization of prochiral naphthol derivatives. Research in this area has largely focused on the synthesis of axially chiral biaryls, such as 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives. These compounds are synthesized through the enantioselective oxidative coupling of 2-naphthols. Although not direct precursors to this compound, the methodologies employed are highly relevant.

For instance, the dearomatization of 1-bromo-2-naphthol has been explored in the context of catalytic asymmetric reactions to construct enantioenriched cyclic systems. researchgate.net These reactions highlight the potential of the bromonaphthol scaffold to participate in stereoselective transformations.

Another pertinent strategy involves the enantioselective synthesis of 1-amidoalkyl-2-naphthols through one-pot, three-component reactions. ajgreenchem.com This method, catalyzed by nano-graphene oxide, demonstrates the feasibility of introducing a substituent at the C1 position of a 2-naphthol in a controlled manner, which is a crucial step in the synthesis of the target compound. ajgreenchem.com While not yet reported as a stereoselective transformation for this specific reaction, the use of chiral catalysts in similar multicomponent reactions is a well-established strategy for achieving enantioselectivity.

The development of chiral catalysts for the asymmetric functionalization of amines has also shown promise. rsc.org These organocatalytic approaches could potentially be adapted for the enantioselective α-C–H functionalization of precursors to the target molecule.

While direct stereoselective methods for the synthesis of chiral precursors to this compound are still an emerging area, the existing literature on related chiral naphthalene derivatives provides a strong foundation for future research. The development of a catalytic asymmetric bromination of 6-methoxynaphthalen-2-ol would be a significant breakthrough in this field.

Synthesis Optimization and Scalability Studies for Advanced Intermediates

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization and scalability studies. For the synthesis of this compound, the preparation of key intermediates, such as 6-bromo-2-methoxynaphthalene, is a critical step that has been the subject of such investigations.

The following table summarizes the optimization of the bromination of 2-naphthol towards the synthesis of 6-bromo-2-methoxynaphthalene, a crucial intermediate.

ParameterCondition 1Condition 2Condition 3Outcome
Brominating Agent BromineN-Bromosuccinimide (NBS)Sodium Bromide/OxoneBromine provides a direct route, while NBS and Oxone offer milder alternatives.
Solvent Acetic AcidChlorinated SolventsSolvent-free (mechanochemical)Acetic acid and chlorinated solvents are common, with mechanochemistry presenting a green alternative.
Catalyst None (direct bromination)Iron powder (for subsequent dehalogenation)Zeolites (for mechanochemical approach)Catalytic methods can improve selectivity and reaction rates.
Temperature Room Temperature to 50°CAmbient TemperatureDependent on methodTemperature control is crucial to minimize side products.
Yield (%) Variable, dependent on specific conditionsGenerally high with optimized methodsGood yields reported for specific protocolsOptimization aims to maximize yield and purity.

This table is a composite representation based on general findings in the synthesis of bromonaphthalenes and does not represent a direct side-by-side comparison from a single source.

Furthermore, studies on the mechanochemical bromination of naphthalene using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) catalyzed by zeolites have demonstrated the potential for developing continuous and scalable processes. This approach avoids the use of bulk solvents, making it an environmentally friendly and potentially more economical option for large-scale production.

The development of practical methodologies for the synthesis of functionalized benzoboroxoles also offers insights into scalable reactions. nih.gov The use of zinc and saturated ammonium (B1175870) chloride for allylation reactions under Barbier conditions highlights the use of robust and scalable reaction conditions. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 1 Bromo 6 Methoxynaphthalen 2 Ol

Electrophilic Aromatic Substitution Dynamics at the Naphthalene (B1677914) Ringnih.gov

The reactivity of the naphthalene ring in 1-Bromo-6-methoxynaphthalen-2-ol towards electrophiles is governed by the directing effects of its three substituents: the hydroxyl (-OH) group at C2, the methoxy (B1213986) (-OCH₃) group at C6, and the bromo (-Br) group at C1. Both the hydroxyl and methoxy groups are strong activating groups and are ortho, para-directing. The bromine atom is a deactivating group but is also ortho, para-directing.

The powerful activating and directing influence of the hydroxyl group is evident in the bromination of 2-naphthol (B1666908), a structurally related precursor. The reaction of 2-naphthol with bromine yields 1,6-dibromo-2-naphthol (B94854) as an intermediate product. youtube.com This demonstrates a strong preference for substitution at the C1 (ortho to the hydroxyl) and C6 (para to the hydroxyl) positions.

Nucleophilic Reactivity of the Hydroxyl Group and its Derivativesbldpharm.com

The hydroxyl group at the C2 position is a primary site for nucleophilic reactions. Deprotonation by a suitable base yields a phenoxide ion, which is a potent nucleophile. This allows for a variety of functionalization reactions, including:

Williamson Ether Synthesis: The phenoxide can react with alkyl halides to form ethers. This conversion alters the electronic properties of the substituent, which can, in turn, influence the reactivity of the rest of the molecule in subsequent steps.

Esterification: Reaction with acyl chlorides or anhydrides converts the hydroxyl group into an ester. This is a common strategy for protecting the hydroxyl group during reactions at other sites of the molecule.

The nucleophilicity of the hydroxyl group is a critical factor in multi-step syntheses, enabling its use as a handle for introducing a wide range of other functional groups.

Reactivity of the Bromine Substituent in Cross-Coupling and Functionalization Reactionsbldpharm.com

The bromine atom at the C1 position is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Pathways for Carbon-Carbon Bond Formation

The C-Br bond is a key site for palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This is a versatile method for forming new carbon-carbon bonds. nih.gov

Grignard Reaction: The bromine substituent can be converted into a Grignard reagent by reacting with magnesium metal. orgsyn.org This organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new C-C bonds. For example, the related compound 6-bromo-2-methoxynaphthalene can be converted to its Grignard reagent and subsequently oxidized to form a phenol, demonstrating the viability of this pathway. orgsyn.org

Influence of Substituents on Coupling Efficiency and Selectivity

The efficiency and selectivity of cross-coupling reactions are significantly influenced by the other substituents on the naphthalene ring.

The electron-donating methoxy and hydroxyl groups can impact the reactivity of the C-Br bond. These groups increase the electron density on the aromatic ring, which can facilitate the initial oxidative addition step of the aryl bromide to the palladium(0) catalyst, a key step in the catalytic cycle of many cross-coupling reactions. This electronic effect can lead to enhanced reaction rates compared to systems without such activating groups.

The choice of catalyst and reaction conditions is crucial for achieving high yields. Different palladium catalysts and ligands may be required depending on the specific coupling partners.

Coupling ReactionCatalyst SystemBaseSolventTemperature (°C)Reference
Suzuki-Miyaura[PdCl₂(dcpf)]K₃PO₄1,4-Dioxane100 (Microwave) nih.gov
Suzuki-MiyauraPd(PPh₃)₄K₃PO₄Not Specified90 nih.gov
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃DMFNot Specified

This table presents catalyst systems used for Suzuki-Miyaura cross-coupling reactions on similar bromo-substituted aromatic and heteroaromatic compounds, illustrating common conditions applicable to the target molecule.

Regioselectivity and Stereoselectivity in Complex Reaction Systemssigmaaldrich.combldpharm.com

Controlling the site of reaction (regioselectivity) is critical when multiple reactive positions exist. The synthesis of 6-bromo-2-naphthol (B32079) from 2-naphthol provides an excellent example of regiochemical control. youtube.com

Bromination: 2-Naphthol is first treated with bromine to yield 1,6-dibromo-2-naphthol. The reaction is highly regioselective for the positions ortho (C1) and para (C6) to the activating hydroxyl group.

Selective Reduction: The resulting dibromo compound is then treated with a reducing agent, such as sodium bisulfite or metallic tin, which selectively removes the bromine atom at the more sterically accessible and electronically distinct C1 position, yielding 6-bromo-2-naphthol. youtube.com

This two-step process highlights the differential reactivity of the two bromine atoms, allowing for the selective preparation of a specific isomer.

Stereoselectivity, the control of the three-dimensional arrangement of atoms, can be introduced in derivatives of the target molecule. For instance, in a related system, a propanone group attached to the naphthalene ring was protected as a ketal using a chiral (R,R)-1,2-diol. This step introduced a chiral center, which then directed subsequent reactions to proceed with high enantioselectivity. Such strategies could be applied to derivatives of this compound to synthesize enantiomerically pure compounds.

Intermediate Characterization and Reaction Pathway Elucidationsigmaaldrich.combldpharm.comsigmaaldrich.com

Understanding reaction mechanisms often involves the identification and characterization of transient intermediates.

Reaction Intermediates: In the synthesis of related bromonaphthols, 1,6-dibromo-2-naphthol has been identified as a key intermediate. youtube.com In reactions involving the conversion of the bromo-substituent, organometallic species such as Grignard reagents and boronic esters are crucial, characterizable intermediates that dictate the final product structure. orgsyn.org

Computational Elucidation: While direct experimental characterization of all intermediates can be challenging, computational methods such as Density Functional Theory (DFT) are increasingly used. These studies can calculate the energies of frontier molecular orbitals (FMOs), map molecular electrostatic potential (MESP), and model the entire reaction pathway, including transition states. nih.gov Such calculations provide deep mechanistic insights into reactivity, helping to explain observed selectivity and to predict the behavior of complex molecules like this compound in various chemical transformations.

Role of Acid-Catalyzed Transformations

The reactivity of this compound in acid-catalyzed transformations is most prominently documented in the context of photoacid catalysis. In this role, the compound serves as a catalyst itself, where its acidity is dramatically enhanced upon photoexcitation. This section delves into the mechanistic details of these transformations, particularly focusing on the well-studied photoacid-catalyzed acetalization of carbonyl compounds.

Enhanced Acidity in the Excited State

In its ground electronic state, this compound, also known as 6-bromo-2-naphthol, is a weak acid. However, upon absorption of visible light, it is promoted to an excited singlet state (S1) where its acidity significantly increases. nsf.govresearchgate.net This phenomenon, known as excited-state proton transfer (ESPT), transforms it into a potent Brønsted acid capable of catalyzing reactions that would otherwise require strong, corrosive acids. nsf.gov

The enhanced acidity is a key feature of its catalytic activity. The excited-state pKa (pKa) of 6-bromo-2-naphthol has been determined and compared to its parent compound, 2-naphthol, demonstrating the influence of the bromine substituent. nsf.gov The pKa for 6-bromo-2-naphthol is lower (indicating a stronger acid) than that of 2-naphthol, which is attributed to the electronic effects of the bromine atom. nsf.govbohrium.com

Table 1: Comparison of Ground and Excited-State Acidity

Compound Ground-State pKa Excited-State pKa*
2-Naphthol 9.47 franklycaroline.com 2.97 franklycaroline.com
6-Bromo-2-naphthol ~9.3 -0.1 nsf.gov

Note: pKa values are approximate and can vary with solvent and experimental conditions.

Mechanism of Photoacid-Catalyzed Acetalization

The primary application of this compound as a photoacid catalyst is in the acetalization of aldehydes and ketones. digitellinc.comrsc.org Acetal (B89532) formation is a crucial protective group strategy in organic synthesis. nsf.gov The reaction typically involves irradiating a solution of the carbonyl compound, an alcohol (often used as the solvent, e.g., methanol), and a catalytic amount of this compound with visible light, such as blue LEDs. nsf.govrsc.org

The proposed mechanism involves the following key steps nsf.gov:

Photoexcitation: this compound absorbs a photon, promoting it to its S1 excited state.

Excited-State Proton Transfer (ESPT): The highly acidic excited-state photoacid protonates the carbonyl oxygen of the aldehyde or ketone, forming a highly reactive oxonium ion.

Nucleophilic Attack: The alcohol solvent attacks the activated carbonyl carbon of the oxonium ion to form a hemiacetal intermediate.

Second Protonation and Elimination: A subsequent protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule, generates a new carbocation.

Final Nucleophilic Attack: A second molecule of the alcohol attacks the carbocation, and after deprotonation, the final acetal product is formed. The photoacid catalyst is regenerated in its ground state.

Studies have shown that the presence of the bromine atom is critical for the catalytic activity under visible light irradiation. bohrium.comrsc.org Unsubstituted 2-naphthol is inactive under the same conditions, highlighting the specific role of the bromo-substituent in enabling the photoacidic properties. rsc.org Furthermore, the reaction is significantly inhibited by the addition of a base like sodium bicarbonate, which supports the proposed mechanism involving the generation of a Brønsted acid. rsc.org

Research Findings in Acetal Synthesis

Detailed studies have explored the scope of this photoacid-catalyzed protocol with various aldehydes and alcohols. The reaction demonstrates broad functional group tolerance.

Table 2: Photoacid-Catalyzed Acetalization of Various Aldehydes using this compound Conditions: Aldehyde (0.5 mmol), this compound (10 mol%), methanol (B129727) (0.5 M), irradiated with 40W Blue LEDs under an argon atmosphere.

Entry Aldehyde Product Yield (%)
1 Benzaldehyde 1,1-Dimethoxy-2-phenylethane 90-94
2 4-Methoxybenzaldehyde 1-(1,1-Dimethoxy)methyl-4-methoxybenzene 91
3 4-Fluorobenzaldehyde 1-(1,1-Dimethoxy)methyl-4-fluorobenzene 98
4 4-(Trifluoromethyl)benzaldehyde 1-(1,1-Dimethoxy)methyl-4-(trifluoromethyl)benzene 64
5 2-Naphthaldehyde 2-(Dimethoxymethyl)naphthalene 85
6 Cinnamaldehyde (E)-1,1-Dimethoxy-3-phenylprop-2-ene 89

Data sourced from Organic & Biomolecular Chemistry. rsc.org

The reaction is not limited to methanol. Other primary and secondary alcohols can be used to generate a variety of acetals, although yields may vary. bohrium.com The catalyst can also be recovered and reused without a significant loss of efficiency, adding to the practical utility of this method. rsc.org

Advanced Spectroscopic and Structural Characterization of 1 Bromo 6 Methoxynaphthalen 2 Ol

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are relevant)

Chiroptical spectroscopy, which encompasses Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), represents a powerful set of techniques for the stereochemical analysis of chiral molecules. fiveable.meslideshare.netlibretexts.org While extensive studies on the chiroptical properties of 1-Bromo-6-methoxynaphthalen-2-ol itself are not available in the current scientific literature—as the molecule is not inherently chiral—the synthesis of chiral derivatives would necessitate such analyses to determine enantiomeric purity and establish absolute configuration. The naphthalene (B1677914) core of the molecule is a strong chromophore, making its chiral derivatives excellent candidates for investigation by CD and ORD spectroscopy. rsc.orgrsc.org

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orglibretexts.org This differential absorption, plotted as a function of wavelength, results in a CD spectrum, which can provide detailed structural information. fiveable.me For a chiral derivative of this compound, the CD spectrum would be expected to show distinct positive or negative peaks, known as Cotton effects, in the UV region where the naphthalene chromophore absorbs. libretexts.org The sign and magnitude of these Cotton effects are highly sensitive to the molecule's three-dimensional structure, including the spatial arrangement of substituents. thieme-connect.de

Optical Rotatory Dispersion, on the other hand, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. slideshare.netlibretexts.org An ORD spectrum complements the CD spectrum, and the two phenomena are mathematically related through the Kronig-Kramers transforms. The presence of a Cotton effect in the CD spectrum corresponds to a characteristic S-shaped curve in the ORD spectrum. libretexts.org

The primary applications of these techniques for a potential chiral derivative of this compound would be:

Determination of Enantiomeric Purity: For a synthesized sample of a chiral derivative, the intensity of the CD signal is directly proportional to the concentration of the chiral species and its enantiomeric excess (ee). By comparing the measured CD signal to that of a known enantiopure standard, the enantiomeric purity of the sample can be accurately quantified.

Assignment of Absolute Configuration: The absolute configuration of a chiral molecule dictates the sign of its Cotton effects. For enantiomers, the CD spectra are mirror images of each other, exhibiting Cotton effects of equal magnitude but opposite signs. spectroscopyeurope.com By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the chiral center can be unambiguously assigned. spectroscopyeurope.comnih.gov This is a powerful alternative to X-ray crystallography, especially for non-crystalline materials. spectroscopyeurope.com

For instance, if a chiral center were introduced at a position that induces a helical twist in the naphthalene system, or if atropisomers were formed (e.g., in a binaphthyl derivative), pronounced CD signals would be expected. researchgate.netrsc.orgnih.gov The exciton chirality method could be applied to binaphthyl derivatives, where the sign of the CD couplet arising from the interaction of the two naphthalene chromophores directly relates to the dihedral angle between them, and thus the axial chirality. rsc.orgnih.gov

While no specific experimental data for chiral derivatives of this compound is currently available, the following table provides a hypothetical representation of the type of data that would be obtained from a CD spectroscopic analysis of two enantiomers of a hypothetical chiral derivative, "1-Bromo-6-methoxy-7-(1-hydroxyethyl)naphthalen-2-ol".

Enantiomerλmax (nm)Molar Ellipticity [θ] (deg cm2 dmol-1)Associated Transition
(R)-Isomer330+1.5 x 1041Lb
(R)-Isomer280-2.8 x 1041La
(R)-Isomer235+5.0 x 1041Bb
(S)-Isomer330-1.5 x 1041Lb
(S)-Isomer280+2.8 x 1041La
(S)-Isomer235-5.0 x 1041Bb

This illustrative data demonstrates the mirror-image relationship between the CD spectra of enantiomers, a fundamental principle of chiroptical spectroscopy. The analysis of such data would be crucial for the complete structural elucidation and characterization of any newly synthesized chiral derivatives of this compound.

Theoretical and Computational Studies on 1 Bromo 6 Methoxynaphthalen 2 Ol

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules. For 1-Bromo-6-methoxynaphthalen-2-ol, DFT calculations offer a detailed understanding of its geometry, molecular orbitals, and charge distribution, which are fundamental to predicting its chemical behavior.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process involves finding the lowest energy arrangement of its atoms. The naphthalene (B1677914) core is largely planar, but the hydroxyl and methoxy (B1213986) groups can exhibit different orientations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.govscirp.org For aromatic compounds like this compound, the HOMO is typically a π-orbital distributed across the naphthalene ring system, while the LUMO is a π*-antibonding orbital. The presence of substituents like bromine, hydroxyl, and methoxy groups modulates the energy levels of these orbitals. Generally, electron-donating groups like hydroxyl and methoxy increase the HOMO energy, while electron-withdrawing groups can lower the LUMO energy.

Table 1: Theoretical Frontier Orbital Energies and Reactivity Descriptors for a Naphthol Derivative (Illustrative)

ParameterValue (eV)Description
EHOMO-5.89Energy of the Highest Occupied Molecular Orbital
ELUMO-1.23Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.66Indicates chemical reactivity and stability
Ionization Potential (I)5.89Approximate energy required to remove an electron
Electron Affinity (A)1.23Approximate energy released when an electron is added
Electronegativity (χ)3.56Measure of the power to attract electrons
Chemical Hardness (η)2.33Resistance to change in electron distribution
Chemical Softness (S)0.43Reciprocal of hardness, indicates higher reactivity
Electrophilicity Index (ω)2.72Propensity to accept electrons

Note: This table presents illustrative data based on typical values for similar aromatic compounds as specific computational results for this compound are not publicly available. The values are derived from the relationships: I ≈ -EHOMO, A ≈ -ELUMO, χ = (I+A)/2, η = (I-A)/2, S = 1/η, and ω = χ²/(2η).

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the prediction of sites for electrophilic and nucleophilic attack. nih.gov

For this compound, the MEP surface would show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the hydroxyl and methoxy groups, and to some extent, the bromine atom. These regions are susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it a potential site for hydrogen bonding and interaction with nucleophiles. The aromatic protons will also exhibit some degree of positive potential. Understanding this charge distribution is vital for predicting intermolecular interactions and the molecule's role in chemical reactions. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not widely published, this technique is invaluable for studying the dynamic behavior of molecules in solution or in complex biological environments. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions, such as hydrogen bonding with solvent molecules. For instance, MD simulations have been used to confirm the stable binding of other naphthalene derivatives to DNA. nih.gov

Computational Spectroscopy for Prediction and Interpretation of Experimental Spectra

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict and interpret experimental spectra, such as UV-Vis absorption spectra. These calculations can help assign electronic transitions observed in experiments. For naphthol derivatives, TD-DFT has been used to study their electronic absorption and emission properties. nih.gov Such studies on related compounds can provide a framework for understanding the spectroscopic properties of this compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surfaces of reacting systems. This allows for the identification of transition states and the calculation of activation energies, providing a detailed picture of how a reaction proceeds. For example, DFT has been used to investigate the mechanism of amination of 2-naphthol (B1666908), evaluating different possible reaction pathways to determine the most energetically favorable one. nih.gov Similarly, computational studies could be applied to understand reactions involving this compound, such as electrophilic substitution or coupling reactions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) represents a sophisticated computational methodology aimed at establishing a mathematical correlation between the structural features of a molecule and its physicochemical properties. researchgate.netnih.gov The fundamental principle of QSPR is that the chemical structure, encoded in numerical descriptors, inherently dictates the compound's behavior. researchgate.net For this compound, while specific QSPR models are not extensively documented in public literature, the application of this methodology can be projected based on established models for structurally related compounds like phenols, naphthols, and other polycyclic aromatic hydrocarbons. manchester.ac.ukacs.orgmdpi.com

The primary goal of a QSPR study is to develop a robust model that can accurately predict various properties, thereby minimizing the need for extensive experimental testing and providing insights into the molecular features that drive specific behaviors. researchgate.netresearchgate.net The process involves several key stages: the careful selection of a dataset of compounds, generation of a wide array of molecular descriptors, selection of the most relevant descriptors, construction of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. nih.gov

Methodology of a Hypothetical QSPR Study

A hypothetical QSPR study for this compound would begin with a dataset of structurally similar naphthalen-2-ol derivatives. For each compound in this series, a set of molecular descriptors would be calculated. These descriptors are numerical values that quantify different aspects of the molecule's structure. They can be broadly categorized as:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include connectivity indices and topological polar surface area (TPSA). primescholarslibrary.org

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, partial atomic charges, and dipole moments. researchgate.net

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, count of specific atom types, and number of rings. primescholarslibrary.org

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms and include molecular volume and surface area.

Once calculated, a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression is employed to build a mathematical equation linking a specific property (e.g., acidity (pKa), lipophilicity (logP), or antioxidant activity) to the most influential descriptors. nih.govunibo.it

For instance, a hypothetical MLR model for predicting the acid dissociation constant (pKa) of a series of naphthalenol derivatives might take the following form:

pKa = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + c₃(Descriptor C)*

Where c₀ is a constant, and c₁, c₂, c₃ are the regression coefficients for the selected molecular descriptors (A, B, and C). primescholarslibrary.org

Illustrative Data for a QSPR Model

To predict a property like the acid dissociation constant (pKa), a dataset of related compounds would be assembled. The table below illustrates a hypothetical dataset for a QSPR study on naphthalen-2-ol derivatives, including this compound. The descriptor values are purely for illustrative purposes to demonstrate the QSPR concept.

Compound NameExperimental pKa (Hypothetical)Topological Polar Surface Area (TPSA) (Ų) (Hypothetical)HOMO Energy (eV) (Hypothetical)Molecular Weight (g/mol)
2-Naphthol9.5120.23-8.50144.17
6-Bromo-2-naphthol (B32079)9.3520.23-8.65223.07
6-Methoxy-2-naphthol9.6529.46-8.35174.20
This compound9.2029.46-8.75253.08
1-Bromo-2-naphthol (B146047)9.1020.23-8.80223.07

Predictive Applications

A validated QSPR model could then be used to predict the chemical behavior of new or untested compounds in the same class. For this compound, QSPR models could be developed to forecast a range of important properties:

Acidity (pKa): The phenolic hydroxyl group gives the molecule acidic properties. QSPR models for phenols have successfully predicted pKa values using descriptors related to the electronic environment of the O-H bond. manchester.ac.ukepa.gov

Lipophilicity (logP): The n-octanol/water partition coefficient is crucial for predicting a molecule's behavior in biological systems. QSPR is a standard method for predicting logP. nih.gov

Antioxidant Activity: Phenolic compounds are often studied for their antioxidant potential. QSPR models can correlate structural features with the ability to scavenge free radicals, often using descriptors like the O-H bond dissociation energy (BDE). acs.orgmdpi.com

The predictive power of these models is assessed through internal and external validation techniques to ensure their robustness and reliability. unibo.it By understanding the relationship between structure and properties, QSPR can guide the design of new molecules with desired characteristics, such as enhanced biological activity or specific physicochemical profiles.

Applications in Advanced Organic Synthesis and Materials Design

1-Bromo-6-methoxynaphthalen-2-ol as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound stems from the differential reactivity of its functional groups. The bromo substituent is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The hydroxyl group offers a site for nucleophilic attack, etherification, or esterification, and its acidic proton can be utilized in base-mediated reactions. The methoxy (B1213986) group, while generally more stable, influences the electronic properties of the naphthalene (B1677914) ring and can be cleaved under specific conditions to yield another hydroxyl group for further functionalization. This multi-functionality allows for a stepwise and controlled approach to the synthesis of intricate molecules. semanticscholar.org

The presence of ortho-bromo and hydroxyl groups, along with the methoxy substituent at a distal position, allows for the synthesis of a wide array of naphthalene derivatives. The bromine at the C1 position can be readily displaced or used in coupling reactions, while the hydroxyl group at C2 can be protected and deprotected or converted to other functionalities.

Key transformations include:

Suzuki-Miyaura Coupling: Reaction of the aryl bromide with boronic acids in the presence of a palladium catalyst to form a new carbon-carbon bond.

Heck Reaction: Palladium-catalyzed reaction with alkenes to introduce vinyl groups. sigmaaldrich.comfishersci.fi

Sonogashira Coupling: Coupling with terminal alkynes using palladium and copper catalysts to install alkynyl moieties.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds with amines.

Williamson Ether Synthesis: Alkylation of the hydroxyl group to form ethers.

Esterification: Reaction of the hydroxyl group with carboxylic acids or their derivatives.

These reactions enable the introduction of a diverse range of substituents, leading to compounds with tailored electronic, optical, and physical properties. For instance, the related compound 2-bromo-6-methoxynaphthalene (B28277) can be converted to 6-methoxy-2-napthaldehyde through lithium-halogen exchange followed by reaction with DMF, achieving a high yield of 88%. prepchem.com This highlights the synthetic utility of the bromo-methoxynaphthalene scaffold.

Table 1: Potential Reactions for Derivatization

Functional Group Reaction Type Reagents/Catalysts Resulting Moiety
Bromine (C1) Suzuki-Miyaura Coupling Pd catalyst, Base, Ar-B(OH)₂ Aryl group
Bromine (C1) Sonogashira Coupling Pd/Cu catalysts, Base, R-C≡CH Alkynyl group
Bromine (C1) Heck Reaction Pd catalyst, Base, Alkene Alkenyl group
Hydroxyl (C2) Williamson Ether Synthesis Base, R-X Ether (O-R)
Hydroxyl (C2) Esterification Acid/Base catalyst, R-COOH Ester (O-C(=O)R)
Methoxy (C6) Ether Cleavage BBr₃ or HBr Hydroxyl group

The structure of this compound is ideally suited for the construction of larger polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. The ortho-disposed bromo and hydroxyl groups can act as a synthon for the formation of fused rings. For example, intramolecular coupling reactions or condensation reactions with difunctional reagents can lead to the formation of furan, pyran, or other heterocyclic rings fused to the naphthalene core.

Furthermore, intermolecular coupling reactions at the bromine site can be used to link the naphthalene unit to other aromatic systems, building up complex PAHs. This "building-blocks approach" is a recognized strategy for creating novel materials. nih.gov The synthesis of chloro-containing benzoquinolines and polybenzoquinolines from functionalized naphthalene derivatives serves as a precedent for the integration of such scaffolds into larger, nitrogen-containing polycyclic systems. researchgate.net

Naphthalene derivatives are of significant interest for applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The extended π-system of the naphthalene core provides inherent semiconductor properties. The functional groups on this compound allow for the precise tuning of its electronic properties, which is a critical aspect of designing precursors for optoelectronic materials.

By strategically choosing substituents to introduce via cross-coupling reactions, chemists can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting molecule. For example, attaching electron-donating groups can raise the HOMO level, while electron-withdrawing groups can lower the LUMO level. This chemical design approach allows for the creation of materials tailored for specific roles (e.g., p-type, n-type, or ambipolar semiconductors). Research on other naphthalene derivatives has shown that connecting building blocks through different linkages (double or triple bonds) can yield materials with charge carrier mobilities suitable for transistor applications. nih.gov

Scaffold for Ligand Design in Catalysis

The rigid naphthalene backbone combined with the strategically placed hydroxyl and bromo functionalities makes this compound an attractive scaffold for the design of new ligands for metal-catalyzed reactions. The hydroxyl group can act as an anchoring point or a hemilabile coordinating group. The bromine atom can be replaced with other donor atoms, such as phosphorus (via phosphination) or nitrogen, to create bidentate or tridentate ligands.

For example, a Suzuki or Buchwald-Hartwig type reaction could introduce a phosphine- or amine-containing aryl group at the C1 position. The resulting molecule, featuring a hydroxyl or methoxy group at C2 and the newly introduced coordinating group at C1, could form a stable chelate with a metal center. The steric and electronic properties of such a ligand could be fine-tuned by modifying the substituents on the naphthalene ring or the newly introduced group. The use of diverse scaffolds is a key strategy in developing new catalysts for challenging chemical transformations. nih.gov

Advanced Chemical Probes and Tags Development

The naphthalene ring system is inherently fluorescent, making it a useful fluorophore. This compound can serve as a precursor for the development of advanced chemical probes and fluorescent tags. The functional groups provide handles for covalently attaching the naphthalene fluorophore to other molecules of interest, such as proteins, nucleic acids, or small-molecule drugs, without significantly altering the fluorescent properties of the core structure.

The hydroxyl group at the C2 position is a particularly useful site for conjugation, for example, through the formation of an ether or ester linkage to a biomolecule. The bromine at C1 offers an alternative site for attachment via coupling reactions, providing synthetic flexibility. Furthermore, substitutions on the naphthalene ring are known to affect the fluorescence quantum yield and emission wavelength, allowing for the rational design of probes with specific optical properties for various imaging and sensing applications.

Exploration of Self-Assembly Principles for Naphthalene-Based Systems

The self-assembly of molecules into ordered supramolecular structures is a powerful bottom-up approach to creating functional nanomaterials. nih.gov Naphthalene derivatives are known to self-assemble through π-π stacking interactions between the aromatic rings. This compound possesses additional features that can guide and enhance self-assembly.

The hydroxyl group can participate in strong, directional hydrogen bonding, which can complement the weaker π-π stacking interactions. This can lead to the formation of well-defined one-, two-, or three-dimensional architectures. The interplay between hydrogen bonding, π-π stacking, and dipole-dipole interactions (influenced by the methoxy and bromo substituents) can be exploited to control the packing and morphology of the resulting supramolecular assemblies. By derivatizing the initial scaffold, one can systematically study how changes in molecular structure affect the self-assembly process, providing fundamental insights into the principles governing the organization of naphthalene-based systems.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of brominated naphthalene (B1677914) derivatives often involves the use of hazardous reagents and generates significant chemical waste. researchgate.net Future research is increasingly focused on developing more sustainable and environmentally benign synthetic methodologies.

One promising area is the exploration of biocatalysis. The use of enzymes in organic synthesis offers a greener alternative to conventional chemical methods, often providing high selectivity under mild reaction conditions. nih.gov For instance, heme-thiolate enzymes can catalyze aromatic hydroxylation via epoxide intermediates, which could be a potential route for the synthesis of hydroxylated naphthalenes. acs.org Furthermore, protein engineering can be employed to tailor enzymes for specific reactions, potentially leading to novel biocatalytic routes for the synthesis of 1-Bromo-6-methoxynaphthalen-2-ol and its derivatives with improved efficiency and reduced environmental impact. nih.gov

Another avenue of research is the use of greener solvents and catalysts. For example, the use of indium chloride as a water-tolerant green catalyst has been reported for benzyl (B1604629) bromination in continuous flow, suggesting its potential application in the synthesis of brominated naphthalenes with improved selectivity and under more environmentally friendly conditions. researchgate.net The development of processes that minimize waste and avoid toxic substances is a key goal in modern synthetic chemistry.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, is rapidly emerging as a transformative technology in chemical manufacturing. nih.govmdpi.comamt.uknih.gov This approach offers several advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability. amt.uknih.gov For the synthesis of this compound, which serves as an intermediate for active pharmaceutical ingredients (APIs), flow chemistry presents a significant opportunity for process intensification and optimization. researchgate.netamt.uk

The integration of flow reactors can lead to faster and more efficient single-stage and multistep syntheses. nih.gov For instance, hazardous reagents can be generated and consumed in situ, minimizing risks associated with their handling and storage. nih.gov Furthermore, the precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to higher yields and purities of the final product. amt.uk

Automated synthesis platforms, which combine robotics with chemical reactors, are also poised to revolutionize the synthesis of complex molecules. nih.gov These platforms can accelerate the discovery and development of new synthetic methods by enabling high-throughput screening of reaction conditions. The application of such automated systems to the synthesis of this compound could significantly reduce development time and costs.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms and optimizing process parameters. Advanced spectroscopic techniques are becoming increasingly important for in-situ reaction monitoring. While specific applications to the synthesis of this compound are not yet widely reported, the potential is significant.

Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the concentrations of reactants, intermediates, and products as a reaction progresses. This data is invaluable for developing robust and efficient synthetic processes. The integration of these analytical techniques into flow chemistry setups allows for continuous, real-time analysis, enabling precise control over the reaction outcome.

Machine Learning and AI-Driven Molecular Design for Naphthalene Derivatives

The application of machine learning (ML) and artificial intelligence (AI) is transforming the field of drug discovery and materials science. These computational tools can be used to predict the properties of molecules, design new compounds with desired characteristics, and optimize synthetic routes.

For naphthalene derivatives like this compound, ML models can be trained to predict their biological activity, toxicity, and pharmacokinetic properties. This can accelerate the identification of new drug candidates. Furthermore, generative AI models can design novel naphthalene-based molecules with specific therapeutic profiles.

In the realm of synthesis, AI can be used to predict the outcomes of chemical reactions and suggest optimal reaction conditions, thereby streamlining the development of new synthetic pathways. This data-driven approach has the potential to significantly reduce the time and effort required to bring new molecules from the laboratory to industrial production.

Exploration of New Reactivity Modes and Catalytic Cycles

The discovery of new chemical reactions and catalytic systems is a cornerstone of synthetic chemistry. For this compound, with its multiple functional groups, there is ample opportunity to explore novel reactivity modes.

Transition-metal catalysis, for example, offers a powerful toolkit for the functionalization of aromatic compounds. researchgate.net Researchers are actively developing new catalytic cycles for C-H activation, cross-coupling reactions, and other transformations that can be applied to naphthalene derivatives. youtube.com These methods could enable the synthesis of a wide range of novel compounds from this compound with high efficiency and selectivity.

The exploration of strain-release-driven reactions in four-membered rings under photoredox catalysis highlights another innovative approach to creating complex molecules. acs.org While not directly applied to naphthalenes in the provided context, such novel strategies could inspire new ways to functionalize the naphthalene core. Understanding and developing new catalytic systems will continue to be a major driver of innovation in the chemistry of this important class of compounds. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.